5,5-Dimethylhexane-2-thiol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H18S |
|---|---|
Molecular Weight |
146.30 g/mol |
IUPAC Name |
5,5-dimethylhexane-2-thiol |
InChI |
InChI=1S/C8H18S/c1-7(9)5-6-8(2,3)4/h7,9H,5-6H2,1-4H3 |
InChI Key |
NSWKJQSPSFYFKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(C)(C)C)S |
Origin of Product |
United States |
Synthetic Methodologies for 5,5 Dimethylhexane 2 Thiol and Analogous Branched Thiols
Direct Thiolation Strategies
Direct thiolation involves the introduction of a thiol (-SH) group in a single key step, often through substitution or addition reactions.
A primary method for thiol synthesis involves the bimolecular nucleophilic substitution (SN2) reaction between an alkyl halide and a sulfur-containing nucleophile. jove.com The success of this approach for branched systems is highly dependent on the choice of the sulfur source and the structure of the alkyl precursor.
The most straightforward sulfur nucleophile is the hydrosulfide (B80085) anion (-SH), typically sourced from sodium hydrosulfide (NaSH). libretexts.org In this reaction, the hydrosulfide anion attacks the carbon atom bearing the halogen, displacing the halide ion to form the thiol. jove.comjove.com However, a significant drawback of this method is that the resulting thiol is itself a potent nucleophile. rsc.org It can react with a second molecule of the alkyl halide to form a symmetric sulfide (B99878) (R-S-R) as a major byproduct, often diminishing the yield of the desired thiol. jove.comlibretexts.orglibretexts.org Using an excess of the hydrosulfide nucleophile can help to mitigate this side reaction. libretexts.org
To circumvent the issue of sulfide formation, thiourea (B124793) (SC(NH₂)₂) is widely used as an alternative sulfur source. libretexts.orglibretexts.org The reaction proceeds in two steps: first, the alkyl halide reacts with thiourea in an SN2 reaction to form a stable, non-nucleophilic S-alkylisothiouronium salt intermediate. wikipedia.org This salt is then hydrolyzed in a subsequent step, usually with an aqueous base, to yield the pure thiol, avoiding the formation of sulfide byproducts. jove.comjove.comwikipedia.org This method is particularly effective for preparing primary thiols from their corresponding halides. wikipedia.org
| Feature | Sodium Hydrosulfide (NaSH) | Thiourea (SC(NH₂)₂) |
| Mechanism | One-step SN2 reaction. jove.com | Two-step process: SN2 reaction to form an isothiouronium salt, followed by hydrolysis. libretexts.org |
| Primary Product | Thiol (R-SH). libretexts.org | Thiol (R-SH). libretexts.org |
| Major Byproduct | Symmetric sulfide (R-S-R) due to over-alkylation. jove.comlibretexts.org | None; the intermediate salt prevents over-alkylation. jove.com |
| Advantages | Simple, one-step process. | Cleaner reaction, higher yields of pure thiol, avoids sulfide byproducts. libretexts.org |
| Disadvantages | Formation of sulfide byproducts often lowers the yield. jove.com | Two-step procedure. |
The SN2 reaction mechanism is highly sensitive to steric hindrance at the reaction center. libretexts.org The reaction involves a backside attack by the nucleophile on the carbon atom bearing the leaving group, proceeding through a crowded, five-coordinate transition state. libretexts.org As the number and size of substituents on this carbon increase, it becomes more difficult for the nucleophile to approach, raising the energy of the transition state and slowing the reaction rate. libretexts.orgunizin.org
For the synthesis of a branched secondary thiol like 5,5-dimethylhexane-2-thiol from its corresponding halide (e.g., 2-bromo-5,5-dimethylhexane), steric hindrance is a critical factor. The reactivity of alkyl halides in SN2 reactions follows the general trend: methyl > primary (1°) > secondary (2°) >> tertiary (3°). libretexts.orgprepp.in
Primary Alkyl Halides : These are good substrates for SN2 reactions. unizin.org Even so, branching at the adjacent carbon (β-carbon), as seen in neopentyl halides, can significantly hinder the reaction. libretexts.orgprepp.in
Secondary Alkyl Halides : These react much more slowly than primary halides. libretexts.orgunizin.org For these substrates, the competing E2 (elimination) reaction often becomes significant, leading to the formation of alkenes, especially when using a strong base. ias.ac.in
Tertiary Alkyl Halides : These are effectively unreactive via the SN2 mechanism due to severe steric hindrance. libretexts.orgunizin.org Elimination is almost always the exclusive pathway.
| Substrate Type | Example | Relative SN2 Reactivity | Key Considerations |
| Methyl | Bromomethane | Highest | Most reactive due to minimal steric hindrance. libretexts.org |
| Primary (1°) | 1-Bromobutane | High | Good substrate for SN2 reactions. unizin.org |
| Secondary (2°) | 2-Bromopropane | Low | Slower reaction rate; elimination (E2) becomes a competing pathway. libretexts.orgunizin.org |
| Tertiary (3°) | 2-Bromo-2-methylpropane | Negligible | SN2 reaction is effectively halted by steric hindrance; elimination is the major pathway. libretexts.orgunizin.org |
An alternative direct route to thiols is the addition of hydrogen sulfide (H₂S) across the double bond of an alkene. wikipedia.org This method is used in industry for the synthesis of certain thiols. wikipedia.orggoogle.com The reaction can proceed via different mechanisms, leading to different constitutional isomers:
Acid-catalyzed addition : In the presence of an acid catalyst, the reaction typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen substituents, and the -SH group adds to the more substituted carbon. sci-hub.se This would be a potential route to secondary thiols.
Free-radical addition : Initiated by UV light or radical initiators, the addition of H₂S proceeds via an anti-Markovnikov mechanism. sci-hub.se The -SH group adds to the less substituted carbon of the double bond, yielding a primary thiol from a terminal alkene.
Thiols can be generated by the reduction of various oxidized sulfur-containing functional groups. This approach is valuable as the precursors are often stable and can be synthesized through various methods.
Reduction of Disulfides : The oxidation of thiols to disulfides (R-S-S-R) is a common and often reversible process. jove.comjove.com Consequently, disulfides can be readily reduced back to the corresponding thiols. libretexts.org Common reducing agents for this transformation include zinc in the presence of an acid (e.g., HCl) or magnesium in methanol. jove.comlibretexts.orgtandfonline.com This thiol-disulfide interconversion is a key reaction in many biological systems. libretexts.org
Reduction of Thioacetates : A reliable method for thiol synthesis involves the formation and subsequent cleavage of a thioacetate. An alkyl halide can be converted to an alkyl thioacetate, which is then transformed into the corresponding thiol. ias.ac.in This pathway avoids the over-alkylation problems associated with using sodium hydrosulfide. ias.ac.in The final conversion to the thiol can be achieved through alkaline hydrolysis or by reduction with reagents like lithium aluminum hydride (LiAlH₄). ias.ac.inmdpi.comencyclopedia.pub
Reduction of Sulfonyl Chlorides : Sulfonyl chlorides (R-SO₂Cl) can be reduced to thiols, though this requires strong reducing agents or specific catalytic systems. Reagents such as lithium aluminum hydride or a combination of zinc and acid can be used. taylorfrancis.com Catalytic hydrogenation over a palladium or platinum catalyst under hydrogen pressure is also an effective method. taylorfrancis.comgoogle.com More recent methods describe the use of triphenylphosphine (B44618) for this reduction, offering a milder alternative. organic-chemistry.orgresearchgate.netorganic-chemistry.org
| Precursor | Common Reducing Agents | Notes |
| Disulfide (R-S-S-R) | Zinc and Acid (e.g., Zn/HCl) jove.comlibretexts.org, Magnesium in Methanol tandfonline.com | A common and reversible reaction. |
| Thioacetate (R-S-C(O)CH₃) | Lithium Aluminum Hydride (LiAlH₄) ias.ac.inmdpi.com, Sodium Borohydride with Pd catalyst ias.ac.in, Base Hydrolysis | A versatile two-step method from alkyl halides that avoids sulfide byproducts. ias.ac.in |
| Sulfonyl Chloride (R-SO₂Cl) | Lithium Aluminum Hydride (LiAlH₄) taylorfrancis.com, Catalytic Hydrogenation (e.g., H₂/Pd) taylorfrancis.comgoogle.com, Triphenylphosphine organic-chemistry.orgresearchgate.net | Requires strong reduction conditions or specific reagents. |
Nucleophilic Substitution Reactions with Sulfur Nucleophiles
Indirect Synthetic Pathways for Branched Thiols
For structurally complex or highly branched thiols where direct methods may be inefficient, indirect, multi-step pathways are employed. These strategies often involve the use of protecting groups or the conversion of other functional groups into a thiol.
One such pathway involves the reaction of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), with elemental sulfur. The initial reaction forms a thiolate salt (R-SLi or R-SMgX), which is then readily hydrolyzed with a weak acid to yield the thiol. wikipedia.org
The thiol-ene reaction provides a powerful tool for the synthesis of branched molecules. wikipedia.org This reaction involves the addition of a thiol to an alkene (ene) and can be used to construct complex architectures, including hyper-branched polymers and dendrimers with thiol functionalities. rsc.orgsmu.edu
Another indirect strategy is "functionalization from initiation," where a molecule containing a protected thiol and one or more hydroxyl groups is used as an initiator for ring-opening polymerization. acs.org For example, a protected mercapto-alcohol can initiate the polymerization of ε-caprolactone, leading to a polymer chain with a thiol group at one end after deprotection. acs.org This concept can be extended to initiators with multiple hydroxyl groups to create branched polymers with a central thiol group. acs.orgtandfonline.com
Multi-step Sequences Involving Functional Group Interconversions
The preparation of thiols often relies on the conversion of other functional groups into the desired sulfhydryl moiety. ub.eduucalgary.ca These multi-step sequences are foundational in organic synthesis and offer versatility.
A common and well-established method for synthesizing thiols is through the nucleophilic substitution of alkyl halides. ub.edupearson.com For a compound like this compound, a plausible route would begin with the corresponding alcohol, 5,5-dimethylhexan-2-ol. This alcohol can be converted to a good leaving group, such as a tosylate or a halide (e.g., 2-bromo-5,5-dimethylhexane). The subsequent reaction with a sulfur nucleophile, like sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis, yields the target thiol. ub.eduvaia.com The use of thiourea is often preferred to avoid the formation of dialkyl sulfide byproducts.
Another versatile approach involves the reduction of sulfur-containing functional groups. For instance, a corresponding sulfonic acid or sulfonyl chloride could be reduced to the thiol. However, a more common laboratory-scale method is the reduction of a thioester. Thioesters can be selectively reduced to aldehydes or, under different conditions, to the corresponding thiol. fiveable.me
The table below summarizes common functional group interconversions used for thiol synthesis.
| Starting Material Functional Group | Reagents | Product Functional Group | Key Considerations |
| Alcohol | 1. TsCl, pyridine; 2. NaSH | Thiol | Two-step process, inversion of stereochemistry may occur. |
| Alkyl Halide | NaSH or 1. Thiourea 2. NaOH | Thiol | Risk of sulfide byproduct formation with NaSH. ub.edu |
| Thioester | LiAlH₄ or other reducing agents | Thiol | Thioester can be prepared from a carboxylic acid. |
| Epoxide | Thiolate anion (e.g., from H₂S) | β-hydroxythiol | Ring-opening reaction. |
Carbon-Carbon Bond Formation Strategies for the Branched Hexane (B92381) Backbone
Grignard reactions are a powerful tool for this purpose. vaia.complymouth.ac.uk For instance, to create the 5,5-dimethylhexane backbone, one could start with a smaller fragment containing the tert-butyl group, such as 1-bromo-3,3-dimethylbutane. This could be converted to the corresponding Grignard reagent, which can then react with an appropriate electrophile like acetaldehyde (B116499) to form 5,5-dimethylhexan-2-ol. As mentioned previously, this alcohol is a key intermediate that can be converted to the target thiol.
Another important class of reactions for C-C bond formation is organocuprate chemistry. vaia.comchemistry.coach Lithium dialkylcuprates can undergo coupling reactions with alkyl halides. For example, the synthesis of 2,5-dimethylhexane (B165582) can be achieved by reacting a four-carbon alkyl halide with a lithium dialkylcuprate, demonstrating the utility of this method for creating branched alkanes. vaia.com
Modern photocatalytic methods are also emerging for the direct functionalization of alkanes, which could potentially be adapted for the synthesis of complex backbones. rsc.org These reactions often proceed via radical intermediates, allowing for the formation of new C-C bonds under mild conditions. rsc.org
The following table outlines some key C-C bond formation reactions applicable to building branched alkane skeletons.
| Reaction Type | Reactants | Product Type | Relevance to Branched Skeletons |
| Grignard Reaction | Grignard reagent (R-MgX) + Aldehyde/Ketone | Alcohol | Highly effective for creating secondary and tertiary alcohols which are precursors to branched alkanes. plymouth.ac.uk |
| Organocuprate Coupling | Lithium dialkylcuprate (R₂CuLi) + Alkyl Halide | Alkane | Forms new C-C bonds, suitable for coupling alkyl fragments. vaia.comchemistry.coach |
| Wittig Reaction | Phosphonium ylide + Aldehyde/Ketone | Alkene | Creates a C=C bond which can be hydrogenated to an alkane. plymouth.ac.uk |
| Aldol (B89426) Reaction | Enolate + Aldehyde/Ketone | β-hydroxy carbonyl | Forms a new C-C bond and introduces functionality for further manipulation. plymouth.ac.uk |
Chiral Synthesis Approaches for Enantiomeric Forms of this compound
Since the carbon atom bearing the thiol group in this compound is a stereocenter, the synthesis of its individual enantiomers is of significant interest. The asymmetric synthesis of thiols, especially tertiary and secondary thiols, presents a considerable synthetic challenge. beilstein-journals.orgnih.gov
One common strategy is the use of chiral auxiliaries. mdpi.com A chiral auxiliary can be temporarily incorporated into the molecule to direct a stereoselective reaction, and then subsequently removed. For example, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry of a reduction or an alkylation step.
Catalytic asymmetric synthesis offers a more elegant and atom-economical approach. nih.govacs.org This involves using a chiral catalyst to favor the formation of one enantiomer over the other. For instance, the asymmetric opening of a meso-epoxide with a sulfur nucleophile, catalyzed by a chiral complex, can produce an enantiomerically enriched β-hydroxythiol. nih.govacs.org Another advanced method is the catalytic asymmetric hydrothiolation of alkenes, which directly installs the thiol group in a stereocontrolled manner.
The Mitsunobu reaction, when modified, can be used for the synthesis of chiral thioethers from hindered tertiary alcohols, although yields for simple alkyl-substituted products can be low. beilstein-journals.org This reaction proceeds with inversion of stereochemistry at the alcohol carbon.
The table below highlights some approaches for chiral thiol synthesis.
| Method | Description | Key Features |
| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. | Stoichiometric use of the chiral auxiliary is required. mdpi.com |
| Catalytic Asymmetric Synthesis | A chiral catalyst is used in sub-stoichiometric amounts to produce an enantiomerically enriched product. | Highly efficient and atom-economical. nih.govacs.org |
| Asymmetric Epoxide Opening | A meso-epoxide is opened with a sulfur nucleophile in the presence of a chiral catalyst. | Leads to enantiomerically enriched β-hydroxythiols. nih.govacs.org |
| Modified Mitsunobu Reaction | Reaction of a tertiary alcohol with a thiol under modified Mitsunobu conditions. | Can produce chiral tertiary thioethers with inversion of configuration. beilstein-journals.org |
Catalytic and Green Chemistry Innovations in Thiol Synthesis
Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods for synthesizing thiols and other organosulfur compounds. mdpi.com These "green chemistry" approaches aim to reduce waste, use less hazardous reagents, and employ milder reaction conditions. acs.orgacs.orgnih.gov
Photocatalysis using visible light has emerged as a powerful tool. mdpi.com Thiol-ene and thiol-yne "click" reactions, which involve the addition of a thiol across a double or triple bond, can be initiated by light in the presence of a photocatalyst. mdpi.comugent.be These reactions are often highly efficient, atom-economical, and can be performed under mild, environmentally friendly conditions. mdpi.com
Catalytic systems that promote carbon-carbon and carbon-sulfur bond formation are also at the forefront of green synthesis. For example, thiol-promoted catalytic routes have been developed to produce furan-containing compounds from biomass-derived materials, showcasing the potential for creating valuable chemicals from renewable feedstocks. rsc.org The development of photocatalytic oxidative radical addition reactions for the synthesis of α-keto thiol esters from thioic acids and alkenes is another example of a green approach, utilizing an organic photocatalyst, oxygen as a green oxidant, and visible light. acs.orgacs.orgnih.gov
These innovative methods not only offer more sustainable pathways to thiols but also open up new possibilities for the synthesis of complex sulfur-containing molecules with diverse applications. researchgate.nettandfonline.com
Chemical Reactivity and Transformation Mechanisms of 5,5 Dimethylhexane 2 Thiol
Nucleophilic Reactivity of the Thiol Group
The thiol group (-SH) of 5,5-dimethylhexane-2-thiol is characterized by its nucleophilicity, a feature that governs a significant portion of its chemical behavior. Thiols are sulfur analogs of alcohols and are generally more acidic. masterorganicchemistry.comlibretexts.org This heightened acidity is attributed to the larger size and greater polarizability of the sulfur atom compared to oxygen. masterorganicchemistry.com Consequently, the thiol group can be readily deprotonated to form a thiolate anion, which is a potent nucleophile. masterorganicchemistry.comlibretexts.orgopenstax.org
The formation of the thiolate anion (RS⁻) from this compound is a critical first step in many of its reactions. This deprotonation is typically achieved by treatment with a base. openstax.org The resulting thiolate is a significantly stronger nucleophile than the corresponding thiol. masterorganicchemistry.comnih.gov
The rate of reactions involving thiolate anions is influenced by several factors. The concentration of the thiolate, which is dependent on the pH of the solution and the pKa of the thiol, directly impacts the reaction kinetics. nih.govnih.gov The nature of the solvent also plays a crucial role; polar aprotic solvents are known to enhance the nucleophilicity of anions and thus favor reactions like the S(_N)2 mechanism. libretexts.orgpressbooks.pub Conversely, polar protic solvents can stabilize the thiolate anion through hydrogen bonding, which can sometimes reduce its reactivity. pressbooks.pub
Table 1: Factors Influencing Thiolate Anion Reactivity
| Factor | Influence on Reaction Kinetics |
|---|---|
| pH | Higher pH increases thiolate concentration, generally increasing reaction rates. nih.govnih.gov |
| Solvent | Polar aprotic solvents enhance nucleophilicity, favoring S(_N)2 reactions. libretexts.orgpressbooks.pub |
| Steric Hindrance | Bulky substituents near the thiol group can decrease reaction rates. nsf.gov |
| Substrate | The structure of the electrophile significantly affects the reaction pathway and rate. libretexts.orgmasterorganicchemistry.com |
The thiolate anion derived from this compound can participate in Michael addition reactions, also known as thia-Michael additions. This reaction involves the conjugate addition of the thiolate to an α,β-unsaturated carbonyl compound. nsf.govmasterorganicchemistry.com The process is typically catalyzed by a base, which facilitates the formation of the nucleophilic thiolate anion. nsf.govrsc.org
The mechanism involves the attack of the thiolate on the β-carbon of the Michael acceptor, leading to the formation of an enolate intermediate. nsf.govmasterorganicchemistry.com This intermediate is then protonated to yield the final thioether product. masterorganicchemistry.com Thia-Michael additions are valued for their high efficiency and the formation of a stable carbon-sulfur bond. nsf.gov The reaction can also be initiated by nucleophiles or through photoinitiation. rsc.org Recent developments have focused on creating dynamic covalent networks and polymers using this reaction, where the equilibrium can be tuned by the design of the Michael acceptor. uchicago.edu
Thiolate anions, such as the one formed from this compound, are excellent nucleophiles for S(_N)2 reactions. masterorganicchemistry.comlibretexts.org In these reactions, the thiolate attacks an electrophilic carbon atom, displacing a leaving group in a single, concerted step. dalalinstitute.com The reaction proceeds with an inversion of stereochemistry at the carbon center. libretexts.org The rate of an S(_N)2 reaction is dependent on the concentrations of both the thiolate and the substrate. savemyexams.com Due to the strong nucleophilicity and relatively weak basicity of thiolates, S(_N)2 reactions are generally favored over elimination (E2) reactions when reacting with primary and secondary alkyl halides. masterorganicchemistry.comlibretexts.org
S(_N)1 reactions, in contrast, proceed through a two-step mechanism involving the formation of a carbocation intermediate. dalalinstitute.com These reactions are favored for tertiary substrates and are facilitated by polar protic solvents that can stabilize the carbocation. libretexts.orgpressbooks.pub While the thiolate itself does not directly participate in the rate-determining step of an S(_N)1 reaction, it acts as the nucleophile that attacks the carbocation in the second, faster step. dalalinstitute.com The choice between an S(_N)1 and S(_N)2 pathway is primarily determined by the structure of the alkyl halide substrate. masterorganicchemistry.com
Table 2: Comparison of S({N})1 and S({N})2 Reactions for Thiolates
| Feature | S({N})1 Reaction | S({N})2 Reaction |
|---|---|---|
| Substrate | Tertiary > Secondary | Primary > Secondary |
| Mechanism | Two steps, carbocation intermediate dalalinstitute.com | One step, concerted dalalinstitute.com |
| Kinetics | Rate = k[Substrate] savemyexams.com | Rate = k[Substrate][Nucleophile] savemyexams.com |
| Stereochemistry | Racemization libretexts.org | Inversion of configuration libretexts.org |
| Solvent | Favored by polar protic solvents libretexts.orgpressbooks.pub | Favored by polar aprotic solvents libretexts.orgpressbooks.pub |
Oxidation Chemistry of the Thiol Functionality
The sulfur atom in the thiol group of this compound exists in a reduced state and is susceptible to oxidation. libretexts.org The oxidation products can vary depending on the nature of the oxidizing agent and the reaction conditions.
One of the most common oxidation reactions of thiols is the formation of disulfides (RS-SR). masterorganicchemistry.comlibretexts.org This reaction involves the coupling of two thiol molecules with the loss of two hydrogen atoms. Mild oxidizing agents are typically used to achieve this transformation. libretexts.org The formation of disulfide bonds is a redox process where the thiol is oxidized. libretexts.org
Various reagents can be employed for the synthesis of disulfides from thiols, including dimethyl sulfoxide (B87167) (DMSO) catalyzed by dichlorodioxomolybdenum(VI) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). organic-chemistry.org The formation of unsymmetrical disulfides can be achieved by reacting a thiol with an activated thiol derivative. organic-chemistry.org In biological systems, disulfide bond formation is a crucial aspect of protein structure and is often mediated by enzymes. nih.govnih.govmdpi.comuwaterloo.ca
Further oxidation of the thiol group in this compound can lead to a series of sulfur oxyacids. The initial two-electron oxidation of a thiol yields a sulfenic acid (RSOH). researchgate.netbjournal.orgnih.gov This species is often a transient intermediate. researchgate.net
With stronger oxidizing agents or in the presence of excess oxidant, the sulfenic acid can be further oxidized to a sulfinic acid (RSO₂H) and then to a sulfonic acid (RSO₃H). researchgate.netbjournal.orgnih.govwisc.edu The oxidation to sulfinic and sulfonic acids is generally considered irreversible. nih.govbjournal.org The reaction of thiols with hydrogen peroxide is a key example of this stepwise oxidation process, which is fundamental in many biological processes. nih.govresearchgate.net The kinetics of these oxidation reactions are often pH-dependent. nih.gov
Table 3: Oxidation States of Sulfur in Thiol Derivatives
| Compound Type | General Formula | Oxidation State of Sulfur |
|---|---|---|
| Thiol | RSH | -2 |
| Disulfide | RSSR | -1 |
| Sulfenic Acid | RSOH | 0 |
| Sulfinic Acid | RSO₂H | +2 |
Thiyl Radical Generation and Subsequent Reactions
The chemistry of this compound is significantly influenced by the formation of the corresponding 5,5-dimethylhexane-2-thiyl radical. Thiyl radicals are versatile intermediates in organic synthesis and biological systems. mdpi.comnih.gov The generation of these radicals from thiols is facilitated by the relatively weak sulfur-hydrogen (S-H) bond, which has a bond dissociation energy of approximately 365 kJ/mol. mdpi.com
Thiyl radicals can be generated through several methods:
Homolytic Cleavage: This process can be initiated by thermal or photochemical means. Radical initiators, such as azobisisobutyronitrile (AIBN), can abstract a hydrogen atom from the thiol to form the thiyl radical. mdpi.com Photolysis, sometimes using a photosensitizer, can also achieve the homolytic breakage of the S-H bond. mdpi.comtaylorandfrancis.com
One-Electron Redox Processes: Oxidation of the thiol can lead to the formation of a thiyl radical. mdpi.com
Once formed, the 5,5-dimethylhexane-2-thiyl radical is a reactive species that can participate in a variety of subsequent reactions. A characteristic reaction is the addition to carbon-carbon multiple bonds, a key step in thiol-ene reactions. libretexts.org These radicals are also known to be involved in hydrogen abstraction and electron transfer processes. nih.gov The reactivity of the thiyl radical is a cornerstone of many of the transformations that this compound undergoes. mdpi.comlibretexts.org
Other Significant Reactions
Beyond radical-centric pathways, this compound engages in other significant reactions, primarily leveraging the nucleophilicity of the thiol group.
Thiol-Ene Click Reactions
The thiol-ene reaction is a powerful and efficient method for forming carbon-sulfur bonds, recognized as a "click" chemistry reaction due to its high yields, rapid rates, and stereoselectivity. wikipedia.org This reaction involves the addition of a thiol, such as this compound, across an alkene to form a thioether. wikipedia.orgalfa-chemistry.com The reaction can proceed through two primary mechanisms:
Radical-Mediated Addition: This is the most common pathway, often initiated by light or a radical initiator. wikipedia.org The process begins with the formation of a thiyl radical, as described previously. This radical then adds to the alkene (the "ene") at the less substituted carbon, leading to an anti-Markovnikov orientation and forming a carbon-centered radical intermediate. wikipedia.orgthieme-connect.de This intermediate subsequently abstracts a hydrogen atom from another thiol molecule, propagating the chain reaction and yielding the final thioether product. thieme-connect.de
Nucleophilic Michael Addition: In the presence of a base or nucleophilic catalyst, the thiol can be deprotonated to form a thiolate anion. alfa-chemistry.com This potent nucleophile can then attack an electron-deficient alkene (a Michael acceptor), also resulting in an anti-Markovnikov addition product. wikipedia.orgalfa-chemistry.com
The versatility of the thiol-ene reaction allows for the use of a wide variety of thiols and alkenes, making it a staple in polymer and materials synthesis. rsc.org The specific reactivity of this compound in these reactions is influenced by its structure, as will be discussed in section 3.4.
Derivatization Reactions for Analytical and Synthetic Purposes
The thiol group of this compound is strongly nucleophilic, allowing it to react readily with electrophilic reagents. researchgate.net This reactivity is exploited for derivatization, a process that modifies the chemical structure to aid in analysis or to prepare new compounds.
For analytical purposes, derivatization is often necessary to improve the detection and quantification of thiols, particularly in complex matrices. For instance, in chromatographic methods like gas chromatography (GC) or high-performance liquid chromatography (HPLC), derivatization can enhance volatility or introduce a chromophore or fluorophore for better detection. researchgate.netdss.go.th A common strategy involves the Michael addition of the thiol to an activated alkene. An example is the reaction of cysteine with diethyl 2-methylenemalonate (EMM), which proceeds rapidly under acidic conditions, allowing for stable analysis by LC-MS/MS. nih.gov Similarly, this compound could be derivatized with such reagents for accurate quantification.
In synthetic chemistry, the thiol group can be converted into various other functional groups or used as a handle to build more complex molecules.
Impact of Branched Alkyl Substituents on Thiol Reactivity and Selectivity
The molecular structure of this compound, featuring a bulky tert-butyl group at the 5-position and a methyl group at the 2-position (adjacent to the thiol), has a profound impact on its chemical behavior compared to simpler, linear thiols.
Steric Effects: The most significant consequence of the branched alkyl chain is steric hindrance. The bulky groups surrounding the thiol functionality can impede the approach of reactants. nsf.gov
In thiol-Michael additions , increased steric hindrance around the thiol nucleophile is known to decrease reaction rates. nsf.gov Studies have shown that tertiary thiols, which are the most sterically hindered, exhibit the lowest reactivity and reaction yields in these systems. nsf.gov As a secondary thiol with significant branching, this compound would be expected to react more slowly than primary thiols like 1-butanethiol.
In thiol-ene reactions , steric effects also play a critical role, particularly when reacting with substituted or internal alkenes. thieme-connect.de The bulky nature of the 5,5-dimethylhexane-2-thiyl radical could influence the rate of addition and potentially enhance the selectivity for less hindered alkenes.
Electronic and Mechanistic Effects: Alkyl groups are weakly electron-donating, which can influence the thiol's acidity and the nature of the rate-limiting steps in its reactions.
For base-catalyzed reactions, the electron-donating nature of the alkyl groups slightly increases the basicity of the resulting thiolate anion, which could enhance its nucleophilicity. However, this effect is often overshadowed by the larger steric effects. nsf.gov
In radical-mediated thiol-ene reactions involving alkyl thiols, the chain transfer step (where the carbon-centered radical abstracts a hydrogen from a thiol molecule) can become the rate-limiting step. nsf.gov The rate is dependent on the pKa of the thiol and the ease of deprotonation. nsf.gov The steric bulk in this compound could slow this chain transfer step.
The table below summarizes the general reactivity trends based on thiol substitution, providing context for the expected behavior of this compound.
| Thiol Type | Relative Steric Hindrance | General Reactivity in Thiol-Michael Reactions | Rate-Limiting Step (Alkyl Thiols) |
| Primary | Low | Fast | Chain Transfer |
| Secondary | Medium | Intermediate | Chain Transfer / Steric Dependent |
| Tertiary | High | Slow | Chain Transfer / Steric Dependent |
This table presents generalized trends. nsf.gov
Advanced Spectroscopic Characterization and Analytical Methodologies for 5,5 Dimethylhexane 2 Thiol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of 5,5-Dimethylhexane-2-thiol by providing information about the chemical environment of each proton and carbon atom.
In the ¹H NMR spectrum of this compound, the signals corresponding to the thiol proton and the various protons along the alkyl chain appear at characteristic chemical shifts. The thiol (S-H) proton typically resonates in the range of δ 1.2-2.0 ppm. bdu.ac.in This signal is often a triplet due to coupling with the adjacent methine proton, although it can sometimes appear as a broad singlet. bdu.ac.in
The protons of the alkyl chain exhibit distinct signals based on their proximity to the electron-withdrawing thiol group and the bulky tert-butyl group. Protons on carbons closer to the thiol group are generally shifted downfield. chemistrysteps.com The chemical shifts for the protons on the alkyl chain are influenced by the substitution pattern, with protons on more substituted carbons appearing at higher ppm values. chemistrysteps.com
Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H on C1 (CH₃) | ~0.9 | s |
| H on C2 (CH) | ~2.7-3.0 | m |
| H on C3 (CH₂) | ~1.4-1.6 | m |
| H on C4 (CH₂) | ~1.2-1.4 | m |
| H on C6 (CH₃) | ~1.2 | d |
| SH | ~1.2-2.0 | t or broad s |
Note: These are predicted values and may vary based on solvent and experimental conditions.
The ¹³C NMR spectrum provides direct information about the carbon framework of this compound. bhu.ac.in Each non-equivalent carbon atom in the molecule gives a distinct signal. pressbooks.pub The chemical shifts are influenced by factors such as hybridization and the presence of electronegative atoms. pressbooks.publibretexts.org Carbons bonded to the electronegative sulfur atom will be shifted downfield. libretexts.org The wide range of chemical shifts in ¹³C NMR, typically 0-220 ppm, allows for clear resolution of individual carbon signals, which is a significant advantage over ¹H NMR where signal overlap can occur. pressbooks.publibretexts.org
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (CH₃) | ~22 |
| C2 (CH) | ~40-45 |
| C3 (CH₂) | ~40 |
| C4 (CH₂) | ~29 |
| C5 (C) | ~31 |
| C6 (CH₃) | ~29 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
To overcome the complexities of one-dimensional NMR spectra, especially in larger molecules, advanced techniques like 2D NMR are employed. ipb.pt Experiments such as COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with directly attached and long-range coupled carbons, respectively. ipb.ptbbhegdecollege.com These techniques are invaluable for unambiguously assigning all proton and carbon signals in this compound.
For certain applications, derivatization of the thiol group followed by ¹⁹F NMR can be a powerful analytical tool. rsc.org Thiols can be reacted with fluorine-containing reagents to introduce a ¹⁹F NMR-active label. rsc.orgnih.gov This approach offers high sensitivity and a wide chemical shift range, allowing for the simultaneous detection and quantification of various thiols in complex mixtures. rsc.orgacs.org The chemical shift of the ¹⁹F label is sensitive to the structure of the thiol, providing a unique "fingerprint" for each compound. acs.org
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure by analyzing its fragmentation patterns.
In mass spectrometry, thiols undergo characteristic fragmentation pathways upon ionization. A common fragmentation for primary thiols is the loss of a hydrogen sulfide (B99878) (H₂S) molecule, resulting in an olefinic ion with a mass of M-34. nih.gov Other significant fragmentation patterns for thiols include α-cleavage (cleavage of the C-C bond adjacent to the sulfur atom) and McLafferty-type rearrangements. researchgate.net The fragmentation pathways can be complex and are often elucidated through tandem mass spectrometry (MS/MS) experiments, where precursor ions are isolated and further fragmented to establish fragmentation trees. nih.govoup.com The resulting fragmentation spectra provide a structural fingerprint of the molecule. unipd.it
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. unipd.it Techniques like quadrupole time-of-flight (Q-TOF) and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry can measure the mass of a molecule with very high precision. nih.govuky.edu This accuracy allows for the unambiguous determination of the molecular formula of this compound (C₈H₁₈S) by distinguishing it from other compounds with the same nominal mass. researchgate.net HRMS is often coupled with liquid chromatography (LC) for the analysis of complex mixtures, enabling the selective detection and identification of thiols and their derivatives. frontiersin.org
Tandem Mass Spectrometry (MS/MS) for Structural Characterization
Tandem mass spectrometry (MS/MS) is a powerful analytical technique for the structural elucidation of molecules, including organosulfur compounds like this compound. purdue.edu The method involves multiple stages of mass analysis, typically selection of a precursor ion, fragmentation of this ion, and then analysis of the resulting fragment ions. This process provides detailed structural information that can confirm the identity of a compound. nih.gov
In a typical MS/MS experiment for this compound, the molecule would first be ionized, often forming a protonated molecule [M+H]⁺ or a molecular ion M⁺•. This precursor ion is then isolated and subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to break apart into smaller, structurally significant fragment ions.
The fragmentation of thiols is characterized by specific bond cleavages. Common fragmentation pathways for aliphatic thiols include the loss of the sulfhydryl radical (•SH), loss of hydrogen sulfide (H₂S), and alpha-cleavage (cleavage of the C-C bond adjacent to the sulfur atom). researchgate.net For this compound, the fragmentation pattern would be unique, reflecting its specific structure with a bulky tert-butyl group. The analysis of these fragment ions allows for the unambiguous identification and structural confirmation of the molecule. researchgate.netunipd.it
Table 1: Hypothetical MS/MS Fragmentation Data for this compound (Precursor Ion [M+H]⁺)
| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment Ion m/z |
| 147.12 | [M+H - H₂S]⁺ | H₂S | 113.10 |
| 147.12 | [M+H - C₄H₉]⁺ | C₄H₉ (tert-butyl) | 90.03 |
| 147.12 | [C₄H₉]⁺ | C₄H₉S | 57.07 |
| 147.12 | [C₂H₅S]⁺ | C₆H₁₄ | 61.01 |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for separating this compound from complex matrices and for assessing its purity. The choice between gas and liquid chromatography largely depends on the compound's volatility and thermal stability.
Gas Chromatography (GC) and Hyphenated Techniques (GC-MS, GC-FID)
Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. lu.se The highly reactive nature of the sulfhydryl (–SH) group can, however, present challenges such as poor peak shape (tailing) due to interaction with active sites in the GC system. nih.gov This can be mitigated by using highly inert columns or through chemical derivatization to block the active thiol group. nih.govmdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is the gold standard for the identification of volatile compounds. As the separated components elute from the GC column, they enter the mass spectrometer, which acts as a highly specific detector. nsf.gov The resulting mass spectrum provides a molecular fingerprint, allowing for positive identification of this compound by comparing its spectrum to a reference library. GC-MS is invaluable for both purity assessment and identification in complex mixtures. vtt.fi
Gas Chromatography-Flame Ionization Detection (GC-FID): The flame ionization detector is a robust, universal detector for organic compounds. While it does not provide structural information, GC-FID is highly quantitative and reproducible, making it ideal for determining the purity of a known sample of this compound once its identity has been confirmed by other means, such as GC-MS. lu.se The response in an FID is proportional to the number of carbon atoms, providing reliable quantification.
Table 2: Typical Instrumental Parameters for GC Analysis of Thiols
| Parameter | GC-FID | GC-MS |
| Column | Fused silica (B1680970) capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) | Fused silica capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) |
| Injector Temp. | 250 °C | 250 °C |
| Oven Program | 50 °C (2 min hold), ramp to 280 °C at 10 °C/min | 50 °C (2 min hold), ramp to 280 °C at 10 °C/min |
| Carrier Gas | Helium or Hydrogen | Helium |
| Detector | Flame Ionization Detector (FID) | Mass Spectrometer (MS) |
| Detector Temp. | 300 °C | N/A (Transfer line at 280 °C) |
High-Performance Liquid Chromatography (HPLC) and LC-MS
While GC is often preferred for volatile thiols, high-performance liquid chromatography (HPLC) offers a viable alternative, particularly for samples that are thermally sensitive or when derivatization is employed to enhance detection. chromatographyonline.com
High-Performance Liquid Chromatography (HPLC): Standard HPLC analysis of simple thiols can be challenging due to their lack of a strong chromophore, which results in poor sensitivity with common UV-Vis detectors. To overcome this, derivatization is often employed. Reagents can be used to attach a UV-active or fluorescent tag to the sulfhydryl group, significantly improving detection limits. nih.gov HPLC is particularly useful for separating thiols from non-volatile matrix components.
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the detection specificity of mass spectrometry. mdpi.com LC-MS is exceptionally sensitive and selective, often allowing for the direct analysis of thiols without prior derivatization. nih.govelsevierpure.com It is a powerful tool for quantifying low levels of organosulfur compounds in complex biological or environmental samples. usra.edu For this compound, LC-MS could provide both quantification and structural confirmation, especially when analyzing sample extracts where matrix effects can be significant. chromatographyonline.commdpi.com
Other Advanced Analytical Techniques for Organosulfur Compounds
Beyond standard GC and HPLC, several other advanced techniques are employed for the comprehensive analysis of organosulfur compounds.
Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This powerful technique provides greatly enhanced separation capacity compared to conventional one-dimensional GC. vtt.fi It is particularly useful for analyzing extremely complex samples, such as petroleum products or food aromas, where hundreds or thousands of compounds may be present. acs.org By employing two different columns with orthogonal separation mechanisms, GCxGC can resolve co-eluting peaks, enabling the detection and identification of trace-level organosulfur compounds that would otherwise be missed. acs.org
Gas Chromatography-Sulfur Chemiluminescence Detector (GC-SCD): The sulfur chemiluminescence detector is highly specific for sulfur-containing compounds. It offers excellent sensitivity and an equimolar response to sulfur, meaning the signal is directly proportional to the number of sulfur atoms in the molecule, regardless of its structure. This makes GC-SCD an ideal tool for selective detection and quantification of thiols and other sulfur species in complex matrices without interference from non-sulfur compounds. chromatographyonline.comresearchgate.net
Direct Thermal Desorption-Gas Chromatography-Mass Spectrometry (DTD-GC-MS): This method is a solvent-free sample introduction technique where volatile and semi-volatile compounds are thermally extracted directly from a solid or liquid sample onto a sorbent trap, which is then rapidly heated to inject the analytes into the GC-MS system. It is a sensitive method for analyzing trace volatiles and can be applied to study organosulfur compounds in various matrices. mdpi.com
Computational Chemistry and Theoretical Investigations of 5,5 Dimethylhexane 2 Thiol
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the fundamental properties of molecules at the electronic level. For 5,5-Dimethylhexane-2-thiol, these calculations can provide insights into the nature of its chemical bonds, the distribution of electron density, and the relative energies of its different spatial arrangements.
Electronic Structure and Bonding Analysis of the Thiol Group and Alkyl Chain
The electronic structure of this compound is primarily dictated by the interplay between the electron-donating alkyl chain and the polar thiol group. The sulfur atom in the thiol group is more electronegative than both the hydrogen and the carbon atom it is bonded to, leading to a polarization of the S-H and C-S bonds. This results in a partial positive charge on the hydrogen and carbon atoms and a partial negative charge on the sulfur atom.
The bulky 5,5-dimethylhexyl group acts as an electron-donating group through an inductive effect, which can influence the acidity of the thiol proton and the nucleophilicity of the sulfur atom. Theoretical studies on various thiols have shown that the nature of the alkyl substituent can modulate the electronic properties of the thiol group. researchgate.net
Table 1: Illustrative Mulliken Atomic Charges for Key Atoms in this compound (Hypothetical Data)
| Atom | Hypothetical Mulliken Charge (a.u.) |
| S | -0.25 |
| H (thiol) | +0.15 |
| C2 (bonded to S) | +0.05 |
| C5 | +0.08 |
This table presents hypothetical data based on general principles of electronegativity and inductive effects in alkyl thiols. Actual values would require specific quantum chemical calculations.
The bonding in the molecule is characterized by sigma (σ) bonds throughout the alkyl chain and in the C-S and S-H linkages. The lone pairs of electrons on the sulfur atom are crucial to its reactivity, participating in nucleophilic attacks and redox reactions.
Conformational Analysis of Branched Alkyl Thiols
The presence of a branched alkyl chain in this compound leads to a complex conformational landscape. Rotation around the various C-C and C-S single bonds can give rise to numerous conformers with different energies. The steric hindrance introduced by the tert-butyl group at the 5-position significantly influences the preferred conformations.
Computational studies on similar branched molecules, such as 5-ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane, have demonstrated the importance of considering various chair and twist conformers and how their relative stabilities are affected by intramolecular interactions and solvent effects. researchgate.net For this compound, the most stable conformers would likely be those that minimize steric clashes between the bulky tert-butyl group and the rest of the alkyl chain and the thiol group. The relative energies of these conformers can be calculated using methods like Density Functional Theory (DFT).
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions, including the identification of transition states and the calculation of activation energies. nih.govfigshare.com For this compound, key reactions would include additions and oxidations, which are characteristic of thiols.
Transition State Analysis for Key Thiol Reactions (e.g., additions, oxidations)
Thiol-Ene Addition: The radical-mediated addition of thiols to alkenes (thiol-ene reaction) is a widely studied and utilized reaction. wikipedia.org The mechanism involves the formation of a thiyl radical, which then adds to the double bond. wikipedia.org Computational studies can model the transition state of this addition step, providing insights into the reaction's stereoselectivity and the influence of the alkyl chain's structure on the activation barrier. nih.gov The anti-Markovnikov addition is typically observed in these reactions. wikipedia.org
Oxidation: Thiols can be oxidized to various products, including disulfides, sulfenic acids, sulfinic acids, and sulfonic acids. Computational investigations into the oxidation of thiols by oxidants like hydrogen peroxide or superoxide (B77818) radicals have revealed complex multi-step mechanisms. nih.govnih.govacs.org For this compound, the oxidation would likely proceed through similar intermediates. The bulky alkyl group might sterically hinder the approach of the oxidant to the sulfur atom, potentially affecting the reaction rate. Ab initio molecular orbital calculations have been used to predict reaction pathways and energy barriers for thiol oxidation. nih.govacs.org
Table 2: Illustrative Calculated Activation Energies for Key Reactions of a Generic Secondary Thiol (Hypothetical Data)
| Reaction Type | Oxidant/Reactant | Hypothetical Activation Energy (kcal/mol) |
| Thiol-Ene Addition | Propene | 5 - 10 |
| Oxidation to Disulfide | O2 | 15 - 25 |
| Oxidation by H2O2 | H2O2 | 10 - 20 |
This table presents hypothetical data based on typical activation energies reported for similar thiol reactions in the literature. Actual values for this compound would require specific calculations.
Prediction of Energy Profiles and Kinetic Parameters
By mapping the potential energy surface of a reaction, computational chemistry can predict the complete energy profile, including the energies of reactants, intermediates, transition states, and products. nih.gov From these energy profiles, kinetic parameters such as rate constants can be estimated using transition state theory. researchgate.net
Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with solvent molecules. nm-aist.ac.tz For this compound, MD simulations can offer valuable insights into how its structure and reactivity are influenced by the surrounding medium.
The choice of solvent can significantly impact the conformational equilibrium of molecules with flexible chains and polar groups. nm-aist.ac.tzrsc.org In a polar solvent, conformations that expose the polar thiol group to the solvent while shielding the nonpolar alkyl chain might be favored. Conversely, in a nonpolar solvent, the molecule might adopt more compact conformations. MD simulations can quantify these effects by analyzing the radial distribution functions of solvent molecules around the solute and the conformational preferences of the alkyl chain. rsc.orgrsc.org
Furthermore, MD simulations can be used to study the dynamics of the thiol group's hydrogen bonding with protic solvents, which can in turn affect its acidity and reactivity. The study of solvent effects is crucial as they can significantly alter reaction kinetics. researchgate.netacs.org For instance, the rate of thiol-ene reactions can be influenced by the polarity of the solvent. researchgate.net
Quantitative Structure-Reactivity Relationship (QSAR) Studies
Quantitative Structure-Reactivity Relationship (QSAR) models are mathematical equations that aim to correlate the chemical structure of a compound with its reactivity or other specific activities. researchgate.netnih.gov These models are pivotal in computational chemistry and drug discovery for predicting the properties of new chemical entities, thereby guiding the synthesis of molecules with desired characteristics. biolscigroup.us In the context of this compound, QSAR studies can provide valuable insights into its potential reactivity by establishing a relationship between its molecular descriptors and a given reactivity endpoint.
The development of a QSAR model involves a systematic process that begins with the creation of a dataset of compounds with known reactivities. nih.gov For a study focused on this compound, this would involve a series of structurally related thiol compounds. The three-dimensional structures of these molecules are then generated and optimized using computational chemistry methods, such as Density Functional Theory (DFT) or semi-empirical methods like AM1. biolscigroup.uswalisongo.ac.id From these optimized structures, a wide array of molecular descriptors can be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties.
The primary types of descriptors used in QSAR modeling include:
Electronic Descriptors: These describe the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the HOMO-LUMO gap, dipole moment, and atomic net charges. biolscigroup.uswalisongo.ac.id For a thiol like this compound, EHOMO is particularly relevant as it can indicate the molecule's susceptibility to electrophilic attack.
Steric Descriptors: These relate to the size and shape of the molecule. Examples include molar volume, surface area, and molar refractivity. researchgate.net
Hydrophobic Descriptors: The most common hydrophobic descriptor is the logarithm of the partition coefficient between octanol (B41247) and water (log P), which indicates the molecule's lipophilicity. researchgate.net
Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.
Once the descriptors are calculated for the entire dataset, a statistical method, most commonly Multiple Linear Regression (MLR), is employed to build the QSAR model. researchgate.net The goal is to select a subset of descriptors that best correlates with the observed reactivity. The quality and predictive power of the resulting QSAR model are assessed using various statistical parameters, such as the coefficient of determination (R²), the leave-one-out cross-validation coefficient (Q²), and the standard deviation. biolscigroup.us A robust QSAR model will have high R² and Q² values, indicating a good fit to the data and strong predictive capability. biolscigroup.us
For this compound, a hypothetical QSAR study could be designed to predict its reactivity in a specific chemical reaction, for instance, its nucleophilic addition to an α,β-unsaturated carbonyl compound. The following tables illustrate the type of data that would be generated in such a study.
Table 1: Hypothetical Dataset of Thiol Compounds and their Observed Reactivity
| Compound ID | IUPAC Name | Observed Reactivity (log(k)) |
| 1 | Ethanethiol | -2.5 |
| 2 | Propan-1-thiol | -2.3 |
| 3 | Butan-1-thiol | -2.1 |
| 4 | Pentan-1-thiol | -2.0 |
| 5 | Hexan-1-thiol | -1.9 |
| 6 | 2-Methylpropan-2-thiol | -3.0 |
| 7 | 3-Methylbutan-2-thiol | -2.6 |
| 8 | This compound | -2.8 |
| 9 | Cyclohexanethiol | -2.4 |
| 10 | Thiophenol | -1.5 |
Table 2: Calculated Molecular Descriptors for the Hypothetical Thiol Dataset
| Compound ID | EHOMO (eV) | Log P | Molar Refractivity (cm³/mol) | Dipole Moment (Debye) |
| 1 | -9.28 | 0.89 | 19.8 | 1.56 |
| 2 | -9.25 | 1.39 | 24.4 | 1.58 |
| 3 | -9.23 | 1.89 | 29.0 | 1.60 |
| 4 | -9.22 | 2.39 | 33.6 | 1.61 |
| 5 | -9.21 | 2.89 | 38.2 | 1.62 |
| 6 | -9.15 | 1.78 | 28.8 | 1.65 |
| 7 | -9.18 | 2.28 | 33.4 | 1.63 |
| 8 | -9.17 | 3.27 | 42.8 | 1.64 |
| 9 | -9.19 | 2.35 | 32.1 | 1.59 |
| 10 | -8.49 | 2.01 | 31.5 | 1.34 |
Based on such data, a QSAR equation could be formulated. For instance, a hypothetical MLR analysis might yield an equation like:
log(k) = 0.5 * EHOMO + 0.2 * Log P - 0.01 * Molar Refractivity + 5.0
This equation would suggest that higher HOMO energy and higher lipophilicity contribute positively to the reactivity, while increased steric bulk (as indicated by molar refractivity) has a negative impact. Such a model, once validated, could then be used to predict the reactivity of other, untested thiol compounds, including other isomers or derivatives of dimethylhexane-thiol. The insights gained from the descriptors in the model can also provide a deeper understanding of the underlying mechanisms driving the reactivity of these sulfur-containing compounds. nih.gov
Applications of 5,5 Dimethylhexane 2 Thiol in Advanced Organic Synthesis and Materials Science
As a Core Synthetic Building Block for Complex Organic Molecules
While not a universally common starting material, 5,5-dimethylhexane-2-thiol can serve as a key building block for the introduction of a specific bulky thioether moiety into complex molecular architectures. The thiol group provides a reactive handle for forming carbon-sulfur bonds, a crucial step in the synthesis of many biologically active compounds and functional organic molecules. mdpi.com
The synthesis of complex molecules often relies on the sequential and controlled formation of new chemical bonds. In this context, the thiol functionality of this compound can be readily exploited. For instance, it can participate in nucleophilic substitution reactions with alkyl halides or other electrophiles to furnish more elaborate structures. pearson.com The steric hindrance provided by the neopentyl-like fragment can influence the conformational preferences and stability of the resulting molecules.
Furthermore, the thiol group can be engaged in various coupling reactions. For example, in the presence of suitable catalysts, it can be coupled with aryl or vinyl halides to produce the corresponding aryl or vinyl sulfides, which are important structural motifs in many pharmaceuticals and organic materials. mdpi.comorganic-chemistry.org The synthesis of such compounds often involves transition-metal-catalyzed cross-coupling reactions, providing a versatile method for constructing complex molecular frameworks. mdpi.com
Role in Polymer and Material Science through Thiol-Ene Click Chemistry
Thiol-ene click chemistry has emerged as a powerful and efficient method for polymer synthesis and modification due to its high yields, rapid reaction rates, and tolerance to a wide range of functional groups. wikipedia.orgdiva-portal.org This reaction typically proceeds via a radical-mediated addition of a thiol to an alkene, resulting in the formation of a stable thioether linkage. wikipedia.org
This compound is a prime candidate for participation in thiol-ene reactions. When combined with multifunctional alkenes, it can act as a chain-transfer agent or a monofunctional capping agent in polymerization processes. This allows for the precise control of polymer architecture and molecular weight. researchgate.netresearchgate.net The incorporation of the bulky 5,5-dimethylhexane group can impart unique properties to the resulting polymers, such as increased hydrophobicity, altered solubility, and modified thermal characteristics.
The thiol-ene reaction can be initiated by various means, including UV light, thermal initiators, or redox systems, offering a high degree of temporal and spatial control over the polymerization process. researchgate.netrsc.org This makes it particularly suitable for applications in surface patterning, the creation of functional coatings, and the fabrication of micro- and nanostructured materials. wikipedia.org The anti-Markovnikov addition of the thiol to the alkene is a characteristic feature of the radical-mediated thiol-ene reaction, ensuring high regioselectivity. wikipedia.org
Table 1: General Characteristics of Thiol-Ene Click Chemistry
| Feature | Description |
| Reaction Type | Radical-mediated addition of a thiol to an alkene |
| Key Bond Formed | Thioether (C-S) |
| Regioselectivity | Typically anti-Markovnikov |
| Initiation | UV light, thermal initiators, redox systems |
| Advantages | High efficiency, rapid rates, mild conditions, functional group tolerance |
| Applications | Polymer synthesis, surface modification, bioconjugation, materials science |
Precursor for Diverse Organosulfur Compounds (e.g., Sulfides, Sulfones, Sulfonates)
The thiol group of this compound is a versatile functional group that can be readily converted into a variety of other sulfur-containing functionalities, making it a valuable precursor for a range of organosulfur compounds.
Sulfides: The most direct transformation is the conversion to sulfides (thioethers). This can be achieved through several methods, including the aforementioned thiol-ene reaction with alkenes or by nucleophilic substitution reactions with alkyl, aryl, or vinyl halides. mdpi.comorganic-chemistry.org The resulting sulfides can be valuable intermediates in further synthetic transformations or possess interesting biological or material properties in their own right.
Sulfones: Oxidation of the corresponding sulfide (B99878) derived from this compound provides access to sulfones. organic-chemistry.org Common oxidizing agents for this transformation include hydrogen peroxide, peroxy acids (e.g., m-CPBA), or potassium permanganate. jchemrev.comgoogle.com Sulfones are an important class of compounds with applications in medicinal chemistry and materials science due to their chemical stability and unique electronic properties. mdpi.com
Sulfonates: While less direct, sulfonates can be synthesized from thiols through a multi-step process. This typically involves the oxidation of the thiol to a sulfonic acid, which can then be converted to a sulfonyl chloride. d-nb.info The sulfonyl chloride can subsequently react with alcohols to form the corresponding sulfonate esters. researchgate.net Alternatively, direct oxidative coupling methods are also being developed. organic-chemistry.org
Table 2: Synthetic Transformations of this compound
| Starting Material | Reagents and Conditions | Product Class |
| This compound | Alkene, Radical Initiator | Sulfide (Thioether) |
| This compound | Alkyl/Aryl Halide, Base | Sulfide (Thioether) |
| Sulfide from above | H₂O₂, m-CPBA, or KMnO₄ | Sulfone |
| This compound | Strong Oxidizing Agent | Sulfonic Acid |
| Sulfonic Acid from above | Thionyl Chloride (SOCl₂) | Sulfonyl Chloride |
| Sulfonyl Chloride from above | Alcohol, Base | Sulfonate Ester |
Utilization in Stereoselective Synthetic Methodologies (if chiral forms are explored)
The carbon atom to which the thiol group is attached in this compound is a stereocenter. This means the compound can exist as a pair of enantiomers, (R)-5,5-dimethylhexane-2-thiol and (S)-5,5-dimethylhexane-2-thiol. If resolved into its individual enantiomers, this chiral thiol can be a valuable tool in stereoselective synthesis. inflibnet.ac.inethz.ch
Enantiomerically pure thiols can be used as chiral auxiliaries, which are temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the chiral auxiliary can be removed and potentially recycled. Sulfur-based chiral auxiliaries are known to be effective in a variety of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and alkylations. sigmaaldrich.comrsc.org
The bulky nature of the 5,5-dimethylhexane group in a chiral derivative of this thiol could provide excellent facial shielding, leading to high diastereoselectivity in reactions of a prochiral substrate. The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. ethz.ch While specific applications of chiral this compound as a chiral auxiliary are not widely documented, its structural features suggest significant potential in this area. wikipedia.orgsigmaaldrich.com
Future Research Directions and Unaddressed Challenges in 5,5 Dimethylhexane 2 Thiol Chemistry
Development of Novel and Sustainable Synthetic Routes
The synthesis of thiols has traditionally relied on methods that can be harsh and may generate undesirable byproducts. The development of novel and sustainable synthetic routes to compounds like 5,5-Dimethylhexane-2-thiol is a key area for future research.
Current methods for synthesizing secondary thiols often involve the reaction of an appropriate alkyl halide with a sulfur nucleophile, such as sodium hydrosulfide (B80085). nih.gov However, this can lead to the formation of sulfide (B99878) byproducts. nih.gov An alternative approach involves the use of thiourea (B124793) to form an alkylisothiouronium salt, which is then hydrolyzed. nih.gov
Future research should focus on greener and more efficient synthetic strategies. This could include:
Catalytic Thiolation: The development of catalytic systems, perhaps using transition metals, for the direct and selective conversion of alkenes or alcohols to thiols would represent a significant advancement. For this compound, this might involve the anti-Markovnikov hydrothiolation of 5,5-dimethylhex-1-ene.
Enzyme-Catalyzed Synthesis: Biocatalysis offers a highly selective and environmentally benign approach to chemical synthesis. The identification or engineering of enzymes capable of producing chiral thiols, including the (R) and (S) enantiomers of this compound, would be a significant breakthrough.
Thiol-Free Reagents: The use of odorless and stable thiol surrogates, such as xanthates, presents a greener alternative to traditional methods that use foul-smelling thiols. mdpi.com Developing a robust protocol for the synthesis of this compound from a suitable precursor using a thiol-free reagent would be a valuable contribution.
| Potential Sustainable Synthetic Route | Precursor | Key Reagents/Catalysts | Anticipated Advantages |
| Catalytic Hydrothiolation | 5,5-Dimethylhex-1-ene | Transition metal catalyst, H₂S source | Atom economy, selectivity |
| Enzymatic Resolution | Racemic this compound | Lipase or other hydrolase | High enantioselectivity, mild conditions |
| Thiol-Free Synthesis | 2-Bromo-5,5-dimethylhexane | Potassium ethyl xanthate, followed by hydrolysis | Odorless, stable reagents |
This table presents hypothetical, yet plausible, future research directions for the sustainable synthesis of this compound based on current trends in organic synthesis.
Exploration of Undiscovered Reaction Pathways and Derivatizations
The reactivity of thiols is well-established, including their oxidation to disulfides and their role as potent nucleophiles. However, the unique steric environment of this compound may lead to novel reactivity or selectivity.
Future research could explore:
Oxidative Chemistry: Beyond simple disulfide formation, the controlled oxidation of this compound to sulfenic, sulfinic, or sulfonic acids could be investigated. The steric hindrance may influence the stability of these oxidized species.
Radical Reactions: The involvement of thiyl radicals in various transformations is a growing area of interest. pdx.edu Studying the generation and reactivity of the 5,5-dimethylhexane-2-thiyl radical could uncover new carbon-sulfur and sulfur-heteroatom bond-forming reactions.
Asymmetric Catalysis: Using the thiol group of this compound as a directing group or as a ligand in asymmetric catalysis is an intriguing possibility. Its unique steric profile could impart high levels of stereocontrol in reactions.
Michael Additions: The conjugate addition of thiols to α,β-unsaturated systems is a fundamental reaction. Investigating the kinetics and thermodynamics of the addition of this compound to various Michael acceptors could reveal interesting steric and electronic effects.
Advanced Spectroscopic Characterization of Transient Intermediates
The study of reaction mechanisms often involves the detection and characterization of short-lived intermediates. Advanced spectroscopic techniques are crucial for this purpose. For reactions involving this compound, future research could employ:
Time-Resolved Spectroscopy: Techniques such as flash photolysis coupled with transient absorption or time-resolved infrared spectroscopy could be used to directly observe and characterize transient species like thiyl radicals or sulfenic acids generated from this compound.
Matrix Isolation Spectroscopy: By trapping reactive intermediates in an inert gas matrix at cryogenic temperatures, their spectroscopic properties (IR, UV-Vis) can be studied in detail. This would be particularly useful for characterizing highly unstable derivatives of this compound.
Advanced Mass Spectrometry: Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to detect and identify reaction intermediates. nih.gov Coupling these with ion mobility spectrometry could provide information on the shape and structure of these transient species.
| Spectroscopic Technique | Potential Intermediate for Study | Information Gained |
| Time-Resolved Infrared Spectroscopy | 5,5-Dimethylhexane-2-thiyl radical | Vibrational modes, bond dynamics |
| Matrix Isolation IR/UV-Vis | 5,5-Dimethylhexane-2-sulfenic acid | Structure and electronic transitions of the isolated molecule |
| ESI-Ion Mobility-MS | Thiolate-electrophile adducts | Mass-to-charge ratio and collision cross-section (shape) |
This table provides examples of how advanced spectroscopic techniques could be applied to study hypothetical transient intermediates in the chemistry of this compound.
Integration of Machine Learning and Artificial Intelligence in Predictive Thiol Chemistry
Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes. arxiv.org For a relatively unstudied molecule like this compound, these computational tools offer a powerful way to guide future experimental work.
Future research directions include:
Property Prediction: Training ML models on large datasets of known thiols to predict key properties of this compound, such as its pKa, redox potential, and toxicity. nih.gov
Reaction Outcome Prediction: Developing ML models that can predict the products, yields, and optimal reaction conditions for various reactions of this compound with different reagents. acs.org This could accelerate the discovery of new derivatizations.
De Novo Design: Using generative AI models to design novel catalysts or reactants that are specifically tailored for transformations involving this compound, for example, a catalyst for its enantioselective synthesis.
Quantum Chemical Descriptors for ML: Combining quantum chemical calculations to generate descriptors for this compound that can be used as inputs for more accurate ML models of its reactivity. chemrxiv.org
Environmental and Green Chemistry Implications of Thiol Synthesis and Applications
The principles of green chemistry are increasingly important in all areas of chemical research and industry. For this compound, future research should address its environmental impact and the sustainability of its lifecycle.
Key areas for investigation include:
Biodegradability: Assessing the biodegradability of this compound and its potential derivatives to understand their environmental persistence.
Toxicity: Evaluating the aquatic and soil toxicity of this thiol to ensure its safe use and disposal.
Renewable Feedstocks: Exploring synthetic routes to this compound that start from renewable resources rather than petroleum-based feedstocks.
Atom Economy and Waste Reduction: Analyzing the atom economy and E-factor of different synthetic routes to identify the most environmentally friendly methods for its production. mdpi.com The development of catalytic and solvent-free methods would be particularly beneficial. jmaterenvironsci.com
Recyclable Reagents and Catalysts: Designing synthetic processes that utilize recyclable reagents and catalysts to minimize waste generation.
Q & A
Q. What are the optimal reaction conditions for synthesizing 5,5-Dimethylhexane-2-thiol to maximize yield and purity?
- Methodological Answer : Synthesis optimization requires systematic variation of parameters:
- Catalyst selection : Test Lewis acids (e.g., AlCl₃) or bases (e.g., KOH) for thiolation reactions.
- Temperature control : Conduct trials between 60–120°C to identify exothermic/endothermic phases.
- Purification : Use fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the thiol from byproducts.
- Yield assessment : Compare gravimetric yields with gas chromatography (GC) purity checks. Reference similar thiol synthesis protocols for parameter ranges .
Q. How can spectroscopic techniques (e.g., NMR, FT-IR) be systematically employed to characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 for carbon hybridization (e.g., thiol proton at δ 1.2–1.5 ppm, methyl groups in branched regions).
- FT-IR : Identify S-H stretches (2550–2600 cm⁻¹) and C-S bonds (600–700 cm⁻¹).
- Mass spectrometry : Confirm molecular ion (M⁺) and fragmentation patterns (e.g., loss of -SH group). Cross-validate with computational simulations (DFT) for structural verification .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to mitigate exposure to volatile thiol vapors.
- PPE : Wear nitrile gloves, goggles, and lab coats; avoid contact with oxidizing agents.
- Spill management : Neutralize with 5% NaOH solution and adsorb with vermiculite.
- Storage : Keep in amber bottles under inert gas (N₂/Ar) to prevent oxidation. Refer to non-hazardous compound guidelines but prioritize precautionary measures .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported synthesis yields of this compound across different methodologies?
- Methodological Answer :
- Parameter analysis : Compare solvent polarity (e.g., DMF vs. THF), catalyst loading, and reaction time across studies.
- Purity assessment : Re-evaluate historical data using modern analytical techniques (e.g., GC-MS vs. traditional titration).
- Statistical modeling : Apply ANOVA to isolate variables impacting yield variability. Align findings with reaction mechanism studies (e.g., SN2 vs. radical pathways) .
Q. What experimental approaches are recommended for investigating the thermal stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated aging : Incubate samples at 40–80°C and pH 3–11 for 1–4 weeks.
- Kinetic monitoring : Use UV-Vis spectroscopy to track S-H bond degradation (λ = 260 nm).
- Product analysis : Identify decomposition products (e.g., disulfides) via LC-MS. Correlate stability with computational activation energy calculations .
Q. Which computational chemistry models are most effective for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to assess electrophilic centers.
- Molecular dynamics : Simulate solvent effects (e.g., polar aprotic vs. protic) on reaction trajectories.
- Docking studies : Model interactions with alkyl halides to predict regioselectivity. Validate with experimental kinetic data .
Q. How can enantiomeric separation of this compound derivatives be achieved for stereochemical studies?
- Methodological Answer :
- Chiral chromatography : Use cellulose-based CSPs (Chiralpak® IC) with hexane/isopropanol mobile phases.
- Derivatization : Convert thiol to disulfide diastereomers using chiral oxidizing agents (e.g., (+)-camphorsulfonyl chloride).
- Circular dichroism (CD) : Confirm absolute configuration post-separation. Compare with crystallographic data (if available) .
Q. What green chemistry strategies can be applied to reduce waste in this compound synthesis?
- Methodological Answer :
- Solvent selection : Replace halogenated solvents with cyclopentyl methyl ether (CPME) or bio-based alternatives.
- Catalyst recycling : Immobilize catalysts on magnetic nanoparticles for easy recovery.
- Atom economy : Optimize stoichiometry to minimize byproducts. Assess using E-factor calculations (kg waste/kg product) .
Tables for Methodological Reference
Table 1 : Key Spectral Benchmarks for this compound
| Technique | Critical Peaks/Bands | Diagnostic Use |
|---|---|---|
| ¹H NMR | δ 1.3 (s, 6H, CH₃), δ 2.5 (t, SH) | Branching confirmation |
| FT-IR | 2570 cm⁻¹ (S-H stretch) | Thiol functional group verification |
| GC-MS | m/z 132 (M⁺), m/z 87 (M-SH) | Purity and fragmentation analysis |
Table 2 : Comparative Synthesis Yields Under Variable Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| KOH | Ethanol | 80 | 72 | 95 |
| AlCl₃ | Toluene | 100 | 68 | 89 |
| None | Neat | 120 | 55 | 82 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
